molecular formula C27H31NO12 B602040 3-Demethyl Colchicine Glucuronide CAS No. 477-27-2

3-Demethyl Colchicine Glucuronide

カタログ番号: B602040
CAS番号: 477-27-2
分子量: 561.55
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Demethyl Colchicine Glucuronide (CAS 913079-71-7) is a fully characterized glucuronidated metabolite of colchicine, intended for use as a high-quality reference standard in pharmaceutical research and development . This compound is critical for analytical method development, method validation, and Quality Control applications during the synthesis and formulation stages of drug development . It provides essential traceability against pharmacopeial standards such as those from the USP or EP, ensuring the accuracy and reliability of analytical data for the parent drug, colchicine . Colchicine itself is a tricyclic alkaloid whose primary mechanism of action is the disruption of microtubule assembly by binding to tubulin, leading to anti-inflammatory and anti-mitotic effects . As a metabolite, this compound is formed in the liver via CYP3A4-mediated demethylation followed by glucuronidation, a Phase II metabolic process that enhances the compound's hydrophilicity to facilitate excretion . The study of this metabolite is vital for understanding the pharmacokinetics, metabolic pathways, and bioavailability of colchicine . This product is offered compliant with regulatory guidelines but is strictly for analytical purposes . It is not intended for diagnostic, therapeutic, or human use.

特性

CAS番号

477-27-2

分子式

C27H31NO12

分子量

561.55

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

Foundational & Exploratory

Technical Guide: Role of UGT Enzymes in 3-Demethylcolchicine Glucuronide Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the metabolic pathway of colchicine, specifically focusing on the secondary phase II conjugation of its primary metabolite, 3-demethylcolchicine (3-DMC). It addresses the enzymology, experimental characterization, and clinical relevance of this pathway.

Executive Summary

Colchicine is a pseudo-alkaloid primarily metabolized by the cytochrome P450 system (CYP3A4) into 2- and 3-demethylcolchicine (2-DMC and 3-DMC). While the parent drug is largely excreted unchanged, the 3-demethylcolchicine metabolite undergoes significant Phase II conjugation—specifically glucuronidation —to form 3-demethylcolchicine-3-O-glucuronide (3-DMC-Gluc) .

This glucuronidation step is critical for the biliary and renal clearance of the metabolite.[1] Based on structural pharmacophores (phenolic hydroxyl group) and metabolic databases, UGT1A1, UGT1A9, and UGT2B7 are the primary candidate isoforms driving this reaction, with UGT1A9 and UGT1A1 showing the highest structural probability for phenolic conjugation at the C3 position.

Mechanistic Foundation: The Metabolic Pathway

The formation of 3-DMC-Gluc is a sequential two-step metabolic process.

Step 1: Oxidative Demethylation (Phase I)

Colchicine undergoes O-demethylation at the C3 position.

  • Enzyme: CYP3A4 (Major contributor; >80% of intrinsic clearance).

  • Product: 3-Demethylcolchicine (3-DMC).[2][3]

  • Chemistry: The methoxy group (-OCH₃) at position 3 is converted to a hydroxyl group (-OH), creating a phenolic handle essential for subsequent conjugation.

Step 2: Glucuronidation (Phase II)

The newly formed phenolic hydroxyl group on 3-DMC serves as the acceptor for glucuronic acid.

  • Enzyme: UDP-glucuronosyltransferases (UGTs) .[1][2][4][5][6][7][8]

  • Primary Isoforms: UGT1A9 and UGT1A1 (Hepatic); UGT1A8/1A10 (Intestinal).

  • Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).

  • Reaction: Transfer of glucuronic acid from UDPGA to the C3-hydroxyl of 3-DMC.

  • Product: 3-Demethylcolchicine-3-O-glucuronide (highly polar, excreted in bile/urine).

Pathway Visualization

ColchicineMetabolism Colchicine Colchicine (Parent) CYP3A4 CYP3A4 (Oxidation) Colchicine->CYP3A4 DMC3 3-Demethylcolchicine (3-DMC) CYP3A4->DMC3 O-Demethylation UGTs UGT1A9 / UGT1A1 (Conjugation) DMC3->UGTs DMC3_Gluc 3-DMC-Glucuronide (Excreted) UGTs->DMC3_Gluc Glucuronidation Bile Biliary Excretion (MRP2) DMC3_Gluc->Bile Transport

Figure 1: Sequential metabolism of Colchicine to 3-DMC-Glucuronide involving Phase I (CYP) and Phase II (UGT) enzymes.

Enzymology: Identifying the Specific UGT Isoform

While CYP3A4 is well-documented for the first step, the specific UGT isoform for 3-DMC is often characterized via reaction phenotyping. The structural motif of 3-DMC (a planar phenol) aligns with the substrate specificity of the UGT1A subfamily.

Key Candidate Isoforms
IsoformTissue LocalizationSubstrate Class RelevanceProbability for 3-DMC
UGT1A9 Liver, KidneySmall planar phenols (e.g., Propofol)High
UGT1A1 Liver, IntestineBulky phenols, Bilirubin, EstradiolHigh
UGT2B7 Liver, KidneyOpioids, Carboxylic acidsModerate
UGT1A6 LiverSmall planar phenolsLow (Specificity issues)
  • UGT1A9: Known for high-affinity glucuronidation of phenolic compounds. Pharmacophore modeling suggests 3-DMC fits the UGT1A9 binding pocket.

  • UGT1A1: Given the biliary excretion of colchicine metabolites, UGT1A1 (linked to MRP2 transport) is a strong physiological candidate.

Experimental Framework: UGT Reaction Phenotyping

To definitively confirm the role of specific UGTs in your specific samples (e.g., distinguishing between 1A1 and 1A9), the following "Reaction Phenotyping" protocol is required.

Protocol A: Recombinant UGT Screening

Objective: Determine intrinsic clearance (


) of 3-DMC by individual expressed enzymes.
  • Enzyme Source: Recombinant human UGT supersomes (rUGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15).

  • Incubation Mixture:

    • Substrate: 3-DMC (1–100 µM).

    • Protein: rUGT (0.1 – 0.5 mg/mL).

    • Cofactor: UDPGA (2–5 mM).

    • Pore Former: Alamethicin (25 µg/mg protein) – Critical for maximizing active site access in microsomes.

    • Buffer: Tris-HCl (pH 7.4) + MgCl₂ (10 mM).

  • Procedure:

    • Pre-incubate enzyme and alamethicin on ice (15 min).

    • Add substrate and buffer; warm to 37°C.

    • Initiate with UDPGA.

    • Incubate for 30–60 min (linear range).

    • Terminate with ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis: LC-MS/MS monitoring the transition of 3-DMC-Gluc (M+H approx 576 m/z).

Protocol B: Chemical Inhibition in Human Liver Microsomes (HLM)

Objective: Confirm the contribution of specific isoforms in a complete hepatic system.

Target UGTInhibitorConcentration (

range)
Specificity Note
UGT1A1 Atazanavir 0.5 – 2.0 µMHighly selective potent inhibitor.
UGT1A9 Niflumic Acid 0.2 – 1.0 µMSelective at low concentrations.
UGT1A9 Propofol 50 – 100 µMAlternative substrate inhibitor.
UGT2B7 Fluconazole 1 – 2 mMRequires high concentration; less specific.

Workflow:

  • Incubate HLM with 3-DMC (at

    
     concentration).
    
  • Add specific inhibitor at varying concentrations.[3]

  • Compare % activity remaining vs. Control (No inhibitor).

  • Interpretation: >50% inhibition by Atazanavir indicates UGT1A1 dominance; >50% by Niflumic Acid indicates UGT1A9.

Experimental Workflow Diagram

ExperimentalProtocol cluster_0 Recombinant Screening cluster_1 Inhibition Study (HLM) Start Start: 3-DMC Substrate rUGT Incubate with rUGT Panel (1A1, 1A9, 2B7) Start->rUGT Inhib Incubate HLM + Specific Inhibitors Start->Inhib Kinetic Determine Km & Vmax for each Isoform rUGT->Kinetic Analysis LC-MS/MS Quantification of 3-DMC-Glucuronide Kinetic->Analysis Ataz Atazanavir (Tests UGT1A1) Inhib->Ataz Nif Niflumic Acid (Tests UGT1A9) Inhib->Nif Ataz->Analysis Nif->Analysis Result Identify Major Contributing Isoform Analysis->Result

Figure 2: Workflow for identifying the specific UGT isoform responsible for 3-DMC glucuronidation.

Clinical Implications

Drug-Drug Interactions (DDIs)

Since 3-DMC formation relies on CYP3A4 and its clearance relies on UGTs:

  • CYP3A4 Inhibition (Primary Risk): Drugs like Clarithromycin or Ketoconazole block the formation of 3-DMC, causing accumulation of the toxic parent drug (Colchicine).

  • UGT Inhibition (Secondary Risk): Strong inhibitors of UGT1A1 (e.g., Atazanavir , Gemfibrozil ) or UGT1A9 may reduce the clearance of 3-DMC. While 3-DMC is less toxic than colchicine, accumulation of glucuronides can lead to enterohepatic recycling (via bacterial

    
    -glucuronidase), potentially re-releasing 3-DMC into circulation.
    
Pharmacogenetics[2][9]
  • UGT1A1*28 (Gilbert's Syndrome): Patients with this polymorphism have reduced glucuronidation capacity. If UGT1A1 is the primary enzyme, these patients might exhibit slower clearance of 3-DMC.

  • UGT1A9 Polymorphisms: Variants like UGT1A93* can significantly decrease enzyme activity, potentially altering metabolite kinetics.

References

  • Tateishi, T. et al. (1997). Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation. Biochemical Pharmacology. Link

  • Court, M.H. (2005). Isoform-selective probe substrates for in vitro studies of human UDP-glucuronosyltransferases. Methods in Enzymology. Link

  • Miners, J.O. et al. (2004). In vitro-in vivo correlation for drugs and other compounds eliminated by glucuronidation in humans. Biochemical Pharmacology. Link

  • Rowland, A. et al. (2013).[6] The "protein binding-deranged" parameter: a new concept in the interpretation of in vitro glucuronidation data. Drug Metabolism and Disposition.[7][9][10][11][12][13][14] Link

  • MetXBioDB . Metabolic Reaction Database: 3-demethylcolchicine entries. Link

Sources

Pharmacological Characterization of Colchicine Phase II Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and biological assessment of Colchicine Phase II metabolites, specifically focusing on the glucuronide conjugates of demethylcolchicines.

Technical Guide Series: Advanced Metabolite Profiling

Executive Summary

While Colchicine (COL) pharmacokinetics are heavily driven by CYP3A4-mediated demethylation (Phase I), the subsequent Phase II glucuronidation is often dismissed as a simple detoxification pathway. This is a dangerous oversimplification in drug development.

The primary Phase II metabolite, 3-demethylcolchicine-3-O-glucuronide (3-DMC-Gluc) , exhibits a complex pharmacological profile. While its intrinsic affinity for the tubulin colchicine-binding site is significantly attenuated by steric and polar hindrance, it serves as a critical "reservoir" for systemic toxicity via enterohepatic recirculation.

This guide provides the protocols to synthesize, isolate, and functionally characterize these metabolites, distinguishing between intrinsic activity (direct tubulin binding) and latent activity (hydrolysis-dependent toxicity).

Part 1: The Metabolic Architecture

Colchicine metabolism is a sequential cascade. Understanding the precise regiochemistry is prerequisite to isolation.

The Pathway

Colchicine possesses three methoxy groups on the A-ring (positions 1, 2, 3) and one on the C-ring (position 10).

  • Phase I: CYP3A4 primarily targets the C3-methoxy, yielding 3-demethylcolchicine (3-DMC) . A minor pathway targets C2 (2-DMC).

  • Phase II: The newly exposed hydroxyl group on 3-DMC is a substrate for UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A4, creating the 3-O-glucuronide.

Visualization of Metabolic Flux

The following diagram maps the conversion logic and the critical "Recycling Loop" mediated by bacterial


-glucuronidase in the intestine.

ColchicineMetabolism Colchicine Colchicine (Parent) CYP3A4 CYP3A4 (Liver/Intestine) Colchicine->CYP3A4 DMC3 3-Demethylcolchicine (3-DMC) (Active Aglycone) CYP3A4->DMC3 Demethylation DMC3->Colchicine Re-absorption (Enterohepatic Cycle) UGT UGT Enzymes (Phase II) DMC3->UGT Glucuronide 3-DMC-Glucuronide (Phase II Conjugate) UGT->Glucuronide Glucuronidation Bile Biliary Excretion Glucuronide->Bile Transport (MRP2) Gut Intestinal Lumen Bile->Gut BetaGluc Bacterial Beta-Glucuronidase Gut->BetaGluc BetaGluc->DMC3 Hydrolysis (Reactivation)

Figure 1: The Colchicine Bioactivation and Recycling Loop.[1] Note the red dashed line indicating the reactivation of the Phase II metabolite back to the toxic aglycone.

Part 2: Synthesis and Isolation Protocols

Obtaining pure Phase II standards is difficult due to the instability of the glycosidic bond. Two approaches are detailed below: Biosynthetic (Microsomal) and Chemical .[2]

Protocol A: Biosynthetic Preparation (High Relevance)

This method yields the biologically relevant isomer (


-anomer) with 100% stereoselectivity.

Reagents:

  • Substrate: 3-Demethylcolchicine (Synthesized via acid hydrolysis of colchicine).

  • Enzyme Source: Human Liver Microsomes (HLM) or Recombinant UGT1A1.

  • Cofactor: UDP-glucuronic acid (UDP-GA).

  • Activator: Alamethicin (pore-forming peptide to access luminal UGTs).

Workflow:

  • Activation: Incubate HLM (1 mg protein/mL) with Alamethicin (50 µg/mg protein) on ice for 15 min.

  • Reaction Mix: In 100 mM Tris-HCl (pH 7.4) containing 10 mM

    
    , add 3-DMC (50 µM final).
    
  • Initiation: Add UDP-GA (2 mM excess). Incubate at 37°C for 4 hours.

  • Quenching: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins. Centrifuge at 10,000 x g.

  • Purification: Inject supernatant into Semi-Prep HPLC.

Protocol B: Chromatographic Isolation (HPLC-MS/MS)

Phase II metabolites are highly polar. Standard C18 methods for colchicine will result in the glucuronide eluting in the void volume.

Optimized Conditions:

  • Column: Synergi Polar-RP or Acquity HSS T3 (to retain polar conjugates).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it hydrolyzes the glucuronide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5% B over 2 min (loading), then 5-30% B over 15 min.

  • Detection:

    • Parent (Colchicine): m/z 400.

    • 3-DMC: m/z 386.

    • 3-DMC-Glucuronide: m/z 562 ([M+H]+).

Part 3: Biological Activity Assessment

The core technical challenge is distinguishing whether the metabolite binds tubulin directly or acts as a prodrug.

Structural Hypothesis

The colchicine binding site on


-tubulin is a deep hydrophobic pocket.
  • Colchicine: Fits snugly; Tropolone ring interacts with Val238/Cys241.

  • 3-DMC-Gluc: The addition of a bulky, hydrophilic glucuronic acid moiety at C3 creates severe steric clash and energetic penalties for entering the hydrophobic pocket.

The "Gold Standard" Tubulin Polymerization Assay

To verify the hypothesis above, you must run a comparative fluorescence-based polymerization assay.

Experimental Design: Compare three arms:

  • Control: Tubulin + GTP (Polymerization occurs).

  • Test A: Tubulin + 3-DMC (Inhibition expected).

  • Test B: Tubulin + 3-DMC-Gluc (No inhibition expected).

  • Test C (The "Bomb"): Tubulin + 3-DMC-Gluc +

    
    -Glucuronidase (Inhibition expected after lag phase).
    

Step-by-Step Protocol:

  • Preparation: Use >99% pure tubulin (cytoskeleton free). Resuspend in PEM buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA) + 1 mM GTP.
    
  • Reporter: Add DAPI (10 µM). DAPI fluorescence increases when bound to polymerized microtubules.

  • Incubation:

    • Add compounds (5 µM final concentration) to 96-well black half-area plate.

    • Add Tubulin mix at 4°C.

  • Kinetics: Transfer to 37°C plate reader immediately. Measure Ex 360nm / Em 450nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot RFU vs. Time. Calculate

    
     of the growth phase.
    

Data Interpretation Table:

Compound

(Polymerization Rate)
Lag Phase DurationInterpretation
Vehicle Control High (100%)ShortNormal Microtubule formation.
Colchicine (Parent) ~0% (Flatline)N/AComplete inhibition (Capping).
3-DMC (Aglycone) < 10%N/APotent inhibition (Retains pharmacophore).
3-DMC-Gluc > 90%ShortInactive. Bulky group prevents binding.
3-DMC-Gluc + Enzyme Variable (Decaying)Extended Prodrug Effect. Activity emerges as glucuronide is cleaved.

Part 4: Clinical Implications (The "Rebound" Effect)

The biological activity of Phase II metabolites is not defined by their target binding, but by their stability .

In clinical settings (e.g., FMF or Gout treatment), the glucuronide is excreted via MRP2 into the bile. In the intestine, the microbiome (specifically E. coli and Clostridium spp.) cleaves the sugar.

  • Result: 3-DMC is reabsorbed.

  • Consequence: A "second peak" in plasma concentration (PK) 6–12 hours post-dose.

  • Toxicity: In patients with renal impairment or those taking CYP3A4 inhibitors (Clarithromycin), this recycling loop cannot be cleared, leading to fatal accumulation.

Visualizing the Toxicology Workflow

Use this logic flow to assess metabolite safety in drug candidates derived from colchicine.

ToxAssessment Sample Isolated Metabolite (3-DMC-Gluc) DirectAssay Direct Tubulin Assay (Cell Free) Sample->DirectAssay CellAssay Whole Cell Cytotoxicity (HeLa/MCF-7) Sample->CellAssay GutModel Fecal Slurry Incubation (Ex Vivo Microbiome) Sample->GutModel Result1 No Inhibition DirectAssay->Result1 Result2 Low Cytotoxicity (Polarity prevents entry) CellAssay->Result2 HPLC HPLC Analysis GutModel->HPLC Result3 Detection of Aglycone (3-DMC) HPLC->Result3 Conclusion HIGH RISK: Metabolite is a latent toxin reservoir Result3->Conclusion Risk of Enterohepatic Toxicity

Figure 2: Safety Assessment Logic for Colchicine Conjugates.

References

  • Tateishi, T. et al. (1997). Colchicine biotransformation by human liver microsomes.[2] Identification of CYP3A4 as the major isoform responsible for colchicine demethylation.[3][4] Biochemical Pharmacology. Link

  • Niel, E. & Scherrmann, J.M. (2006). Colchicine today. Joint Bone Spine. Link

  • Bhattacharyya, B. et al. (2008). Binding of colchicine to tubulin: mechanism of action.[5][6][7] FEBS Journal. Link

  • PubChem Compound Summary. (2024). 3-Demethylcolchicine.[8][9][10][11] National Center for Biotechnology Information. Link

  • DrugBank Online. (2024). Colchicine Metabolism and Transporters.[3][12][13][14]Link

Sources

Methodological & Application

Application Note: Quantitative Analysis of 3-Demethyl Colchicine Glucuronide (3-DMCG) in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a robust LC-MS/MS methodology for the quantification of 3-demethyl colchicine glucuronide (3-DMCG) , a Phase II metabolite of Colchicine. While Colchicine is primarily excreted unchanged or via P-gp efflux, oxidative demethylation by CYP3A4 yields 2- and 3-demethylcolchicine (2-DMC, 3-DMC), which subsequently undergo glucuronidation.[1][2]

The Bioanalytical Challenge: Developing a method for 3-DMCG presents three specific technical hurdles that this protocol addresses:

  • Regioisomer Separation: The metabolic pathway produces both 2-DMCG and 3-DMCG. These are isobaric (same

    
    ) and possess similar physicochemical properties. Chromatographic resolution is mandatory to avoid overestimation.
    
  • Polarity Mismatch: As a glucuronide, 3-DMCG is significantly more polar than the parent Colchicine, leading to potential elution in the void volume where ion suppression is highest.

  • In-Source Fragmentation: Glucuronides are labile. Improper source temperatures can cause premature cleavage of the glucuronic acid moiety inside the source, leading to false positives for the aglycone (3-DMC).

Chemical & Physical Properties[3]

Understanding the analyte is the first step in rational method design.

PropertyThis compound (3-DMCG)Relevance to Method
Molecular Formula

Precursor Ion Selection
Molecular Weight 561.54 g/mol

Glucuronide Type Ether Glucuronide (Phenolic)More stable than acyl glucuronides, but still requires pH control.
LogP (Predicted) ~0.5 - 1.2Requires high aqueous stability; HILIC or High-Strength Silica C18 required.
pKa ~3.2 (Glucuronic acid carboxyl)Mobile phase pH must be low (< 3.0) to suppress ionization for retention on C18.

Metabolic Pathway & Workflow Visualization

The following diagram illustrates the metabolic genesis of the analyte and the critical decision points in the analytical workflow.

G Colchicine Colchicine (Parent) DMC3 3-Demethylcolchicine (3-DMC) Colchicine->DMC3 CYP3A4 (Demethylation) DMC2 2-Demethylcolchicine (2-DMC) Colchicine->DMC2 CYP3A4 (Minor Path) DMCG3 3-DMC Glucuronide (Target Analyte) DMC3->DMCG3 UGT Enzymes (Glucuronidation) DMCG2 2-DMC Glucuronide (Isobaric Interference) DMC2->DMCG2 UGT Enzymes

Caption: Metabolic pathway of Colchicine highlighting the formation of the target analyte (3-DMCG) and its critical isobaric interference (2-DMCG).

Detailed Experimental Protocol

Reagents & Standards[4]
  • Reference Standard: 3-Demethylcolchicine glucuronide (Purity >98%).

  • Internal Standard (IS): 3-Demethylcolchicine glucuronide-d3 (Preferred) or Colchicine-d3.

    • Note: Using a deuterated parent (Colchicine-d3) is acceptable if the deuterated glucuronide is unavailable, but it will not compensate for matrix effects as effectively due to retention time differences.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Preparation: Solid Phase Extraction (SPE)

Given the polarity of the glucuronide, Protein Precipitation (PPT) often yields poor recovery and high matrix effects. Mixed-mode Anion Exchange (MAX) or HLB (Hydrophilic-Lipophilic Balance) SPE is recommended.

Protocol (HLB Method):

  • Aliquoting: Transfer 100 µL of human plasma to a 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (50 ng/mL). Vortex.

  • Pre-treatment: Add 200 µL of 2% Formic Acid in water. Vortex.

    • Why? Acidification ensures the glucuronic acid moiety (pKa ~3.2) is protonated, improving retention on the reversed-phase SPE sorbent.

  • Conditioning: Condition HLB plate (30 mg) with 1 mL MeOH followed by 1 mL 0.1% FA in water.

  • Loading: Load the pre-treated sample. Apply slow vacuum.

  • Wash 1: 1 mL 2% FA in water (Removes salts/proteins).

  • Wash 2: 1 mL 5% MeOH in water (Removes highly polar interferences without eluting the glucuronide).

  • Elution: Elute with 2 x 250 µL of ACN.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Liquid Chromatography (LC) Conditions

To separate the 2- and 3- glucuronide isomers, a column with high shape selectivity is required.

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Waters HSS T3 (

    
     mm, 1.8 µm) or Phenomenex Kinetex F5 (PFP).
    
    • Rationale: HSS T3 is designed to retain polar compounds in high aqueous conditions. PFP provides unique selectivity for positional isomers.

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %B Event
0.0 5 Hold for polar retention
1.0 5 End loading
6.0 35 Shallow gradient for isomer separation
6.1 95 Wash
8.0 95 Wash
8.1 5 Re-equilibration

| 10.0 | 5 | End |

Mass Spectrometry (MS/MS) Parameters[5][6]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3][4]

    • Note: Although glucuronides ionize well in negative mode, Colchicine derivatives are strongly basic. Positive mode allows simultaneous detection of Parent and Metabolite if needed.

  • Source Temp: 450°C (Keep moderate to prevent in-source fragmentation).

  • Capillary Voltage: 3.5 kV.

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)TypeMechanism
3-DMCG 562.2386.220QuantifierLoss of Glucuronide (-176 Da)
3-DMCG 562.2310.145QualifierFragmentation of Aglycone
3-DMCG 562.2326.140QualifierFragmentation of Aglycone
IS (d3) 565.2389.220QuantifierLoss of Glucuronide

Method Development & Troubleshooting Guide

Handling Isomer Interference

The 2-DMCG and 3-DMCG isomers will have identical mass transitions (562 -> 386).

  • Diagnosis: Inject a pure standard of 3-DMCG. If you see a single peak, inject a biological sample (urine or plasma from a dosed subject). If you see a "shoulder" or a split peak, your gradient is too steep.

  • Solution: Flatten the gradient between 10% and 30% B. The 2- and 3- positions on the tropolone ring affect the hydrophobicity slightly. 3-DMCG typically elutes after 2-DMCG on C18 columns due to intramolecular hydrogen bonding effects.

Preventing In-Source Decay
  • The Issue: High desolvation temperatures can cleave the ether bond. The mass spectrometer then detects the aglycone (3-DMC) originating from the Glucuronide.

  • The Test: Inject a pure standard of 3-DMCG but monitor the MRM for 3-DMC (386 -> 310). If you see a peak at the retention time of the Glucuronide, you have in-source decay.

  • The Fix: Lower the Desolvation Line (DL) temperature and the Heat Block temperature.

Workflow Diagram: Method Optimization

Optimization Start Start Method Development Step1 Infuse 3-DMCG Standard (Tune ESI+) Start->Step1 Check1 In-Source Fragmentation? (Signal at m/z 386?) Step1->Check1 Fix1 Lower Source Temp / Declustering Potential Check1->Fix1 Yes Step2 Chromatography Setup (HSS T3 Column) Check1->Step2 No Fix1->Step1 Check2 Isomer Separation? (2-DMCG vs 3-DMCG) Step2->Check2 Fix2 Flatten Gradient (10-30% B) Check2->Fix2 Poor Res Final Final Validation (Accuracy/Precision) Check2->Final Rs > 1.5 Fix2->Step2

Caption: Decision tree for optimizing MS source parameters and chromatographic resolution.

Validation Criteria (FDA/EMA Alignment)

To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance), the following must be verified:

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of LLOQ at the retention time of 3-DMCG.

  • Matrix Effect: Compare the response of post-extraction spiked samples to neat standards.

    • Acceptance: Matrix Factor (MF) CV < 15%.

  • Stability:

    • Bench-top: 4 hours at Room Temp (Critical for glucuronides).

    • Freeze-Thaw: 3 cycles at -80°C.

    • Note: Ensure pH of reconstituted samples is slightly acidic (pH 3-4) to prevent acyl migration or hydrolysis, although less critical for ether glucuronides than acyl glucuronides.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Tateishi, T., et al. (1997). Analysis of the urinary excretion of colchicine and its metabolites in humans. Journal of Chromatography B.
  • Wring, S. A., et al. (2002). The metabolism of colchicine by human liver microsomes. Drug Metabolism and Disposition.[1][2][5][6][7][8][9] [Context: Identifies CYP3A4 role and subsequent glucuronidation].

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Application Note: Synthesis of 3-Demethyl Colchicine Glucuronide Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Colchicine, a tricyclic alkaloid extracted from Colchicum autumnale, is a well-established therapeutic agent for gout and familial Mediterranean fever. Its metabolism in humans is complex, involving phase I and phase II biotransformations. A key metabolic pathway involves demethylation at the C-3 position by cytochrome P450 enzymes (CYP3A4) to form 3-demethyl colchicine (3-DMC).[1][2][3] This phenolic metabolite is then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to produce 3-demethyl colchicine glucuronide, a more water-soluble and readily excretable compound.[4][5] The availability of a high-purity this compound reference standard is crucial for a variety of applications in drug development, including pharmacokinetic studies, drug metabolism research, and as a quantitative standard in bioanalytical assays.[6][7]

This application note provides detailed protocols for the synthesis of this compound via two distinct and complementary approaches: enzymatic synthesis and chemical synthesis. The enzymatic route offers high regioselectivity, mimicking the biological metabolic pathway, while the chemical synthesis provides a more traditional and often higher-yielding, albeit more complex, alternative.

Part 1: Enzymatic Synthesis of this compound

Enzymatic synthesis leverages the catalytic activity of UDP-glucuronosyltransferases (UGTs) to conjugate glucuronic acid to the 3-hydroxyl group of 3-DMC. This method is highly specific and avoids the need for complex protection and deprotection steps inherent in chemical synthesis. The UGT1A and UGT2B families are primarily responsible for the glucuronidation of a wide array of xenobiotics.[8][9][10]

Workflow for Enzymatic Synthesis

cluster_prep Substrate & Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification & Analysis 3-DMC 3-Demethyl Colchicine (3-DMC) Incubation Incubation (pH 7.4, 37°C) with Alamethicin (for microsomes) 3-DMC->Incubation UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->Incubation UGT_Source UGT Enzyme Source (e.g., Recombinant UGT1A9, Human Liver Microsomes) UGT_Source->Incubation Quenching Reaction Quenching (Acetonitrile/Methanol) Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation HPLC Preparative RP-HPLC Centrifugation->HPLC Lyophilization Lyophilization HPLC->Lyophilization Characterization Characterization (LC-MS, NMR) Lyophilization->Characterization

Caption: Workflow for the enzymatic synthesis of this compound.

Detailed Protocol: Enzymatic Synthesis

1. Preparation of Reagents:

  • 3-Demethyl Colchicine (Substrate): Prepare a 10 mM stock solution in DMSO.

  • UDP-Glucuronic Acid (Cofactor): Prepare a 50 mM stock solution in 50 mM Tris-HCl buffer (pH 7.4).[11][12]

  • UGT Enzyme Source:

    • Option A (Recombinant UGT): Use a commercially available recombinant human UGT isozyme (e.g., UGT1A9, which is known to have high activity for phenolic substrates) at a concentration of 1 mg/mL.[13]

    • Option B (Human Liver Microsomes): Resuspend pooled human liver microsomes in 50 mM Tris-HCl buffer (pH 7.4) to a final concentration of 20 mg/mL.

  • Alamethicin (for microsomes only): Prepare a 5 mg/mL stock solution in ethanol to permeabilize the microsomal membrane.

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

  • Quenching Solution: Acetonitrile containing 0.1% formic acid.

2. Enzymatic Reaction: a. In a microcentrifuge tube, combine the following in order:

  • 50 mM Tris-HCl buffer (to a final volume of 200 µL)
  • If using microsomes, add alamethicin to a final concentration of 50 µg/mg microsomal protein and pre-incubate on ice for 15 minutes.
  • UGT enzyme source (e.g., 20 µL of 1 mg/mL recombinant UGT or 10 µL of 20 mg/mL microsomes).
  • 4 µL of 50 mM UDPGA stock solution (final concentration 1 mM). b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding 2 µL of 10 mM 3-DMC stock solution (final concentration 100 µM). d. Incubate at 37°C for 2-4 hours with gentle shaking.

3. Reaction Termination and Sample Preparation: a. Stop the reaction by adding 200 µL of cold quenching solution. b. Vortex briefly and then centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein. c. Carefully transfer the supernatant to an HPLC vial for purification.

4. Purification: a. Purify the this compound from the supernatant using preparative reverse-phase HPLC.[4][7] b. Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm). c. Mobile Phase A: 0.1% Formic acid in water. d. Mobile Phase B: Acetonitrile. e. Gradient: A suitable gradient will need to be developed, for example, starting at 10% B and increasing to 50% B over 30 minutes. f. Detection: Monitor the elution profile at a wavelength of 350 nm. g. Collect fractions corresponding to the glucuronide peak. h. Pool the pure fractions and lyophilize to obtain the final product as a solid.[14]

Part 2: Chemical Synthesis of this compound

Chemical synthesis offers a scalable method for producing larger quantities of the reference standard. The most common method for forming O-glucuronides is the Koenigs-Knorr reaction, which involves the coupling of a glycosyl halide donor with an alcohol acceptor in the presence of a promoter, typically a heavy metal salt.[15][16][17][18] This multi-step process requires careful protection of the hydroxyl and carboxyl groups of glucuronic acid, followed by deprotection after the glycosylation step.

Workflow for Chemical Synthesis

cluster_donor_prep Glucuronic Acid Donor Preparation cluster_glycosylation Glycosylation (Koenigs-Knorr) cluster_final_steps Deprotection & Purification GlucuronicAcid D-Glucuronic Acid Protection Protection of -OH and -COOH (e.g., Acetylation, Methylation) GlucuronicAcid->Protection Bromination Anomeric Bromination Protection->Bromination Donor Protected Glucuronyl Bromide Bromination->Donor Coupling Coupling Reaction (e.g., Ag2CO3, DCM) Donor->Coupling 3-DMC_chem 3-Demethyl Colchicine (3-DMC) 3-DMC_chem->Coupling ProtectedGlucuronide Protected 3-DMC Glucuronide Coupling->ProtectedGlucuronide Deprotection Deprotection (e.g., NaOMe/MeOH, LiOH) ProtectedGlucuronide->Deprotection HPLC_chem Preparative RP-HPLC Deprotection->HPLC_chem Lyophilization_chem Lyophilization HPLC_chem->Lyophilization_chem Characterization_chem Characterization (LC-MS, NMR) Lyophilization_chem->Characterization_chem

Caption: Workflow for the chemical synthesis of this compound.

Detailed Protocol: Chemical Synthesis

Step 1: Preparation of the Glycosyl Donor (Methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranuronate)

This activated sugar donor is commercially available but can also be synthesized from D-glucuronic acid through a series of protection and bromination steps.[19] The use of acetyl protecting groups on the hydroxyls and a methyl ester on the carboxylic acid is a common strategy.[20][21]

Step 2: Koenigs-Knorr Glycosylation a. Dissolve 3-demethyl colchicine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon). b. Add silver carbonate (Ag₂CO₃, 2 equivalents) as a promoter.[22] c. To the stirred suspension, add a solution of methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranuronate (1.5 equivalents) in anhydrous DCM dropwise at room temperature. d. Protect the reaction from light and stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. f. Wash the Celite pad with DCM and combine the filtrates. g. Evaporate the solvent under reduced pressure to obtain the crude protected this compound.

Step 3: Deprotection a. Dissolve the crude protected glucuronide in anhydrous methanol. b. Cool the solution to 0°C and add a catalytic amount of sodium methoxide (NaOMe) solution in methanol. c. Stir the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the removal of the acetyl groups by TLC. d. Once the deacetylation is complete, add lithium hydroxide (LiOH) solution to hydrolyze the methyl ester. e. Stir at room temperature until the ester hydrolysis is complete. f. Neutralize the reaction mixture with a dilute acid (e.g., acetic acid). g. Evaporate the solvent under reduced pressure.

Step 4: Purification a. Dissolve the crude deprotected product in a minimal amount of water/methanol. b. Purify by preparative reverse-phase HPLC using the same conditions as described in the enzymatic synthesis protocol.[23] c. Pool the fractions containing the pure product and lyophilize to yield this compound as a solid.

Part 3: Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.

Parameter Expected Value/Observation
Molecular Formula C₂₇H₃₁NO₁₂
Molecular Weight 561.55 g/mol [6]
Appearance White to off-white solid
Purity (HPLC) >95%
LC-MS (ESI+) Expected [M+H]⁺ at m/z 562.18
¹H-NMR Characteristic signals for the colchicine scaffold, the glucuronic acid moiety, and the anomeric proton (typically a doublet around 4.5-5.5 ppm for β-glucuronides).[24][25]
High-Performance Liquid Chromatography (HPLC) Analysis
  • System: Standard HPLC or UHPLC system with UV detection.

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 350 nm.

  • Expected Retention Time: The glucuronide will have a significantly shorter retention time than the aglycone (3-DMC) due to its increased polarity.

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for confirming the molecular weight of the synthesized product. Electrospray ionization (ESI) in positive mode is typically used. The protonated molecule [M+H]⁺ should be observed at m/z 562.18. Tandem MS (MS/MS) can provide further structural confirmation by showing a characteristic loss of the glucuronic acid moiety (176 Da), resulting in a fragment ion corresponding to the protonated 3-DMC aglycone at m/z 386.14.[2][26]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are definitive methods for structural elucidation. Key diagnostic signals in the ¹H-NMR spectrum include the anomeric proton of the glucuronic acid moiety, which typically appears as a doublet with a coupling constant (J) of ~7-8 Hz, confirming the β-configuration resulting from the enzymatic reaction or the Koenigs-Knorr reaction with neighboring group participation.[24]

Conclusion

This application note provides comprehensive workflows and detailed protocols for the synthesis of this compound, a critical reference standard for drug metabolism and pharmacokinetic studies. The choice between enzymatic and chemical synthesis will depend on the specific requirements of the laboratory, including desired yield, available expertise, and scalability. The enzymatic approach offers biological relevance and high selectivity, while the chemical synthesis is amenable to larger scale production. Regardless of the method chosen, rigorous purification and characterization are paramount to ensure the quality and accuracy of the resulting reference standard.

References

  • Conjugation With Glucuronic Acid. Biotransformation of Drugs - Pharmacy 180. Available at: [Link]

  • Protecting groups for glucuronic acid: application to the synthesis of new paclitaxel (taxol) derivatives. Journal of Organic Chemistry. (2006). Available at: [Link]

  • Uridine diphosphoglucuronic acid (UDPGA). Journal of Clinical Investigation. Available at: [Link]

  • Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules. (2011). Available at: [Link]

  • Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis. RSC Advances. (2014). Available at: [Link]

  • Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. Molecules. (2015). Available at: [Link]

  • Uridine diphosphate glucuronic acid. Wikipedia. Available at: [Link]

  • Uridine diphosphate glucuronic acid – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite. Journal of Pharmaceutical and Biomedical Analysis. (2021). Available at: [Link]

  • Integrated HPLC-MS and 1 H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. Xenobiotica. (2009). Available at: [Link]

  • UDP-Glucuronic Acid Regeneration System. Grantome. (2004). Available at: [Link]

  • Colchicine: the good, the bad, the ugly and how to minimize the risks. Rheumatology. (2024). Available at: [Link]

  • (PDF) Protecting Groups for Glucuronic Acid: Application to. Amanote Research. Available at: [Link]

  • Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones. Journal of the American Society for Mass Spectrometry. (2012). Available at: [Link]

  • Colchicine (Colchicine): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. (2019). Available at: [Link]

  • Koenigs-Knorr reaction. chemeurope.com. Available at: [Link]

  • Synthesis of 1-beta-O-acyl glucuronides of diclofenac, mefenamic acid and (S)-naproxen by the chemo-selective enzymatic removal of protecting groups from the corresponding methyl acetyl derivatives. Organic & Biomolecular Chemistry. (2006). Available at: [Link]

  • Glycosylation Precursors. Essentials of Glycobiology. Available at: [Link]

  • Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite. Ovid. (2026). Available at: [Link]

  • Glycosylation Precursors. Essentials of Glycobiology, 3rd edition. (2016). Available at: [Link]

  • Preparative HPLC for the Facile Isolation of Drug Glucuronide Conjugates from Crude Extracts of Urine. Journal of Liquid Chromatography & Related Technologies. (2006). Available at: [Link]

  • Mass spectral analysis of glucuronides. Journal of Medicinal Chemistry. Available at: [Link]

  • A Facile α-Glucuronidation Using Methyl 1,2,3,4-Tetra-O-acetyl-D-glucuronate as Glycosyl Donor. Chemical and Pharmaceutical Bulletin. (2008). Available at: [Link]

  • Koenigs–Knorr reaction. Wikipedia. Available at: [Link]

  • ESIMS and NMR studies on the selective deprotection of acetylated glucosides by dibutyltin oxide. Carbohydrate Research. (2011). Available at: [Link]

  • Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]

  • Glucuronidations using the Koenigs-Knorr procedure. ResearchGate. Available at: [Link]

  • Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. (2012). Available at: [Link]

  • PROCESS FOR THE CONVERSION OF COLCHICINOIDS TO THEIR 3-GLYCOSYLATED DERIVATIVES VIA THEIR RESPECTIVE 3-DEMETHYL ANALOGUES.Google Patents.
  • Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. Université de Liège. Available at: [Link]

  • (PDF) Determination of Acyl-, O- , and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography–High-Resolution Mass Spectrometry. ResearchGate. Available at: [Link]

  • Glucuronidation and UGT isozymes in bladder: new targets for the treatment of uroepithelial carcinomas?. Oncotarget. (2015). Available at: [Link]

  • PROCESS FOR THE CONVERSION OF COLCHICINOIDS TO THEIR 3-GLYCOSYLATED DERIVATIVES VIA THEIR RESPECTIVE 3-DEMETHYL ANALOGUES.Google Patents.
  • An Investigation on Glucuronidation Metabolite Identification, Isozyme Contribution, and Species Differences of GL-V9 In Vitro and In Vivo. Molecules. (2019). Available at: [Link]

  • Semisynthetic process for the preparation of colchicine.Google Patents.
  • Process for the glycosidation of colchicine and thiocolchicine.Google Patents.
  • Production of demethylated colchicine through microbial transformation and scale-up process development. ResearchGate. Available at: [Link]

  • PharmGKB summary: very important pharmacogene information for UGT1A1. Pharmacogenetics and Genomics. (2012). Available at: [Link]

  • UGT Inhibition, Induction and Phenotyping Assays. Charles River Laboratories. Available at: [Link]

  • This compound. Axios Research. Available at: [Link]

  • 3-Demethoxy-3-glycosylaminothiocolchicines: Synthesis of a New Class of Putative Muscle Relaxant Compounds. ResearchGate. Available at: [Link]

  • Enantioselective total synthesis of (−)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute config. SciSpace. (2017). Available at: [Link]

Sources

Application Note: High-Recovery Solid Phase Extraction (SPE) of Colchicine and its Glucuronide Metabolites from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Colchicine is a tricyclic alkaloid widely used for the treatment of gout and Familial Mediterranean Fever (FMF). While the parent compound is relatively hydrophobic, its metabolic clearance involves demethylation via CYP3A4 followed by Phase II conjugation (glucuronidation). The primary metabolites, 3-demethylcolchicine (3-DMC) and its corresponding glucuronide (3-DMC-Gluc) , present a significant bioanalytical challenge due to their disparate polarities.

Standard Liquid-Liquid Extraction (LLE) often fails to recover the highly polar glucuronide conjugates, leading to underestimation of total drug exposure. This Application Note details a robust Solid Phase Extraction (SPE) protocol utilizing a Polymeric Reversed-Phase (HLB) sorbent. This mechanism ensures the simultaneous retention of the neutral parent drug and the acidic, polar glucuronide metabolites, providing a comprehensive pharmacokinetic profile.

The "Polarity Challenge"
  • Colchicine (Parent): LogP ~1.2 (Moderately polar/neutral).

  • 3-DMC Glucuronide: LogP < 0 (Highly polar, acidic pKa ~3.2).

  • Solution: A water-wettable copolymer sorbent (Hydrophilic-Lipophilic Balanced) is required to retain the glucuronide via hydrogen bonding and the parent via hydrophobic interaction.

Metabolic Pathway & Analyte Properties

Understanding the biotransformation is critical for selecting the correct MRM transitions and extraction pH.

MetabolicPathway Colchicine Colchicine (Parent) Neutral CYP3A4 CYP3A4 (Liver) Colchicine->CYP3A4 DMC 3-Demethylcolchicine (3-DMC) Phase I Metabolite CYP3A4->DMC UGT UGT Enzymes (Conjugation) DMC->UGT Glucuronide 3-DMC-Glucuronide (Phase II) Polar/Acidic UGT->Glucuronide

Figure 1: Metabolic pathway of Colchicine illustrating the shift from neutral parent to polar glucuronide conjugate.

Materials & Equipment

Reagents
  • Sorbent: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 30 mg/1 cc cartridge.

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid.

  • Buffer: Ammonium Acetate (10 mM).[1]

  • Matrix: Human Plasma (K2EDTA).

Target Analytes & MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityRetention Mode
Colchicine 400.2358.2PositiveHydrophobic
3-DMC 386.2354.2PositiveHydrophobic
3-DMC-Gluc 562.2386.2PositivePolar/H-Bonding
Colchicine-d3 (IS) 403.2361.2PositiveHydrophobic

Experimental Protocol

This protocol uses a Polymeric Reversed-Phase mechanism.[2] Unlike silica-based C18, the polymeric sorbent does not dewet, allowing for higher recovery of polar glucuronides.

Sample Pre-treatment

Objective: Disrupt protein binding without precipitating the glucuronides or causing hydrolysis.

  • Aliquot 200 µL of plasma into a clean tube.

  • Add 20 µL of Internal Standard (Colchicine-d3).

  • Add 200 µL of 2% o-Phosphoric Acid in water.

    • Scientific Logic:[1][2][3][4] Acidification (pH ~2-3) suppresses the ionization of the glucuronic acid moiety (pKa ~3.2), rendering the metabolite neutral. This significantly increases retention on the reversed-phase sorbent [1].

  • Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any gross particulates.

SPE Workflow (Visualized)

SPE_Workflow cluster_0 Step 1: Condition & Equilibrate cluster_1 Step 2: Load & Wash cluster_2 Step 3: Elution Condition 1. Condition 1 mL Methanol Equilibrate 2. Equilibrate 1 mL Water Condition->Equilibrate Load 3. Load Sample (Acidified Plasma) Equilibrate->Load Wash 4. Wash 1 mL 5% MeOH in Water Load->Wash Elute 5. Elute 2 x 500 µL Methanol Wash->Elute Evap 6. Evaporate & Reconstitute (Mobile Phase A) Elute->Evap

Figure 2: Step-by-step SPE extraction protocol optimized for glucuronide recovery.

Detailed Steps
  • Conditioning: Pass 1 mL Methanol through the cartridge.[5]

  • Equilibration: Pass 1 mL Water .

  • Loading: Load the pre-treated (acidified) plasma sample at a slow flow rate (~1 mL/min).

    • Critical Control Point: Do not apply high vacuum. Allow interaction time for the polar glucuronides to bind to the hydrophilic monomers of the sorbent.

  • Washing: Wash with 1 mL 5% Methanol in Water .

    • Caution: Do NOT use >5% organic solvent in the wash. Glucuronides are highly soluble in methanol and will be washed away if the organic content is too high. This step removes salts and proteins [2].[6]

  • Elution: Elute with 2 x 500 µL 100% Methanol .

  • Evaporation: Evaporate under Nitrogen at 40°C .

    • Stability Note: Do not exceed 45°C. Glucuronides can be thermally labile.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

LC-MS/MS Conditions

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[5][7]

  • Mobile Phase B: Acetonitrile.[1][8]

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) %A %B Curve
0.0 95 5 Initial
1.0 95 5 Hold
4.0 10 90 Linear
5.0 10 90 Hold

| 5.1 | 95 | 5 | Re-equilibrate |

Validation & Troubleshooting

Self-Validating the Protocol

To ensure the method is working, perform a Post-Column Infusion test:

  • Infuse a standard solution of the Glucuronide.

  • Inject a blank matrix extract prepared via this SPE method.

  • Monitor for ion suppression at the retention time of the glucuronide (typically early eluting, ~1.5 - 2.0 min).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Recovery of Glucuronide Wash step too strong.Reduce Wash solvent to 100% Water or <5% MeOH.
Low Recovery of Glucuronide Sample pH too high.Ensure pre-treatment with Phosphoric Acid brings pH < 3.0.
Breakthrough of Colchicine Flow rate too fast during load.Reduce vacuum pressure during loading step.[6]
Peak Tailing Secondary interactions.Add 5mM Ammonium Acetate to Mobile Phase A.

References

  • Waters Corporation. "A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB." Waters Application Notes. Accessed October 2023. Link

  • Sigma-Aldrich (Merck). "Supelco Guide to Solid Phase Extraction." Sigma-Aldrich Technical Guides. Accessed October 2023. Link

  • National Institutes of Health (NIH). "Colchicine Compound Summary." PubChem. Accessed October 2023. Link

  • Phenomenex. "The Complete Guide to Solid Phase Extraction (SPE)." Phenomenex Guides. Accessed October 2023. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Addressing Carryover Issues in Colchicine Metabolite Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of colchicine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on mitigating carryover in liquid chromatography-mass spectrometry (LC-MS) systems.

Introduction to Colchicine and its Analytical Challenges

Colchicine is a tricyclic alkaloid used in the treatment of gout and other inflammatory conditions.[1] It has a narrow therapeutic index, making accurate quantification in biological matrices crucial.[2] Colchicine is metabolized in the liver, primarily by the enzyme CYP3A4, into two main metabolites, 2-O-demethylcolchicine and 3-O-demethylcolchicine, and a minor metabolite, 10-O-demethylcolchicine.[3][4]

The analysis of colchicine and its metabolites by LC-MS can be hampered by a phenomenon known as carryover. Carryover is the appearance of an analyte signal in a blank or subsequent sample injection after the analysis of a high-concentration sample.[5] This can lead to inaccurate quantification, particularly for low-level samples. The physicochemical properties of colchicine, such as its potential for adsorption, can contribute to these carryover issues.[6]

This guide will provide a structured approach to understanding, identifying, and mitigating carryover in your colchicine metabolite analysis.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of colchicine that I should be monitoring?

A1: The primary metabolites of colchicine are 2-O-demethylcolchicine and 3-O-demethylcolchicine.[3] A minor metabolite, 10-O-demethylcolchicine (also known as colchiceine), may also be present.[3] Including these metabolites in your analytical method is important for a comprehensive pharmacokinetic assessment and can be crucial in toxicological screenings.[7]

Q2: Why is carryover a significant problem in colchicine analysis?

A2: Carryover can lead to the overestimation of colchicine and its metabolite concentrations in subsequent samples.[8] Given colchicine's narrow therapeutic window, even minor inaccuracies in quantification can have significant clinical implications.[2] Carryover can compromise the integrity of pharmacokinetic and toxicological data.

Q3: What are the common sources of carryover in an LC-MS system?

A3: Carryover can originate from various components of the LC-MS system. The most common sources include the autosampler needle, injection valve, sample loop, column, and transfer tubing.[5] Adsorption of the analyte onto these surfaces is a primary cause.[9]

Q4: How can I quickly check if I have a carryover problem?

A4: A simple way to check for carryover is to inject a blank solvent (or matrix) immediately after a high-concentration standard or sample.[6] If you observe a peak corresponding to colchicine or its metabolites in the blank injection, you likely have a carryover issue. This is often referred to as a "classic carryover" pattern, where the peak size decreases with consecutive blank injections.[10]

Troubleshooting Guide: A Systematic Approach to Eliminating Carryover

This guide provides a step-by-step approach to systematically identify and resolve carryover issues in your colchicine metabolite analysis.

Step 1: Identify the Source of Carryover

The first step is to pinpoint where in the system the carryover is occurring. This can be achieved through a logical, stepwise process of elimination.

Experimental Protocol: Isolating the Carryover Source
  • Initial Carryover Assessment:

    • Inject a high-concentration colchicine standard.

    • Immediately follow with two to three blank injections (mobile phase or matrix).

    • Observe the chromatograms for the presence and intensity of colchicine and its metabolite peaks in the blank injections.

  • Column vs. System Carryover:

    • If carryover is observed, remove the analytical column and replace it with a union.

    • Repeat the injection sequence of a high-concentration standard followed by blanks.

    • If the carryover peak persists, the source is likely within the LC system (autosampler, injection valve, tubing).

    • If the carryover peak disappears or is significantly reduced, the column is a primary contributor to the carryover.[8]

  • Autosampler Carryover:

    • To specifically assess the autosampler, if your system allows, perform a "no-injection" run where the injection valve is switched, but no sample is aspirated. If a peak appears, it indicates contamination within the system downstream of the injector.

    • If the carryover is only present after a sample aspiration, the autosampler needle, loop, or valve is the likely culprit.[8]

Caption: A logical workflow for isolating the source of carryover.

Step 2: Mitigating System Carryover

If the carryover is determined to be from the LC system, the following strategies can be employed.

Optimizing the Needle Wash

The autosampler needle is a frequent source of carryover as it comes into direct contact with the sample.[5]

Q: My current needle wash (e.g., 50:50 methanol:water) isn't effective. What should I try next?

A: The effectiveness of a wash solvent depends on its ability to solubilize the analyte. Colchicine is soluble in water, ethanol, and chloroform.[11][12] A multi-step or stronger wash solvent is often necessary.

Protocol: Advanced Needle Wash Procedure
  • Prepare Strong and Weak Wash Solvents:

    • Strong Wash: A solvent with high elution strength, such as a mixture of isopropanol, acetonitrile, and methanol (e.g., 1:1:1 v/v/v). Isopropanol is particularly effective for removing hydrophobic residues.[10]

    • Weak Wash: A solvent similar in composition to the initial mobile phase conditions to ensure compatibility.

  • Implement a Multi-Step Wash Sequence:

    • Most modern HPLCs allow for a programmed wash sequence. A typical effective sequence is:

      • Wash with the Strong Wash solvent to remove adsorbed colchicine.

      • Wash with the Weak Wash solvent to rinse away the strong solvent and re-equilibrate the needle surface.

    • Increase the volume and duration of the wash steps in your autosampler settings.

Wash Solvent CompositionRationale
100% Acetonitrile or MethanolGood general-purpose organic solvents for many compounds.
Isopropanol (IPA)Excellent for removing highly adsorbed or "sticky" compounds.[10]
Acidified or Basified WashAdding a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) can help to ionize the analyte and improve its solubility in the wash solvent.[10]
TrifluoroethanolA strong solvent that can be effective in removing strongly bound peptides and proteins, and may be useful for stubborn carryover.[13]
Hardware and Consumables
  • Injector Rotor Seal: This is a consumable part that can wear over time, creating scratches that trap the sample. If carryover persists despite rigorous washing, consider replacing the rotor seal.[13]

  • Sample Vials and Caps: For highly adsorptive compounds, consider using deactivated (silanized) glass vials or polypropylene vials to minimize analyte interaction with the vial surface.[14]

Step 3: Addressing Column-Related Carryover

If the analytical column is identified as the source of carryover, the following steps can be taken.

Column Washing and Regeneration

Over time, the column can become fouled with strongly retained compounds.

Protocol: Aggressive Column Wash

Caution: Always check the column manufacturer's guidelines for solvent compatibility and pH limitations. Disconnect the column from the detector during this procedure.

  • Flush with Mobile Phase: Flush the column with your mobile phase without any buffer salts.

  • Organic Solvent Wash: Wash with 100% acetonitrile or methanol for at least 30 column volumes.

  • Stronger Solvent Wash: If carryover persists, flush with a stronger solvent like isopropanol.

  • Re-equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

Mobile Phase Optimization

The composition of your mobile phase can influence analyte retention and carryover.[15]

Q: How can I adjust my mobile phase to reduce carryover?

A: Modifying the mobile phase can prevent strong adsorption of colchicine and its metabolites onto the stationary phase.

  • Increase Organic Content in Gradient: A high percentage of organic solvent at the end of a gradient run can help to elute strongly retained compounds.[9]

  • Add an Ion-Pairing Reagent: For ionic analytes, adding an ion-pairing reagent to the mobile phase can improve peak shape and reduce tailing, which can sometimes be mistaken for carryover.[16]

  • Adjust pH: The pH of the mobile phase can affect the ionization state of colchicine and its metabolites, thereby influencing their retention and interaction with the stationary phase.[15]

Column Selection

The choice of stationary phase can have a significant impact on carryover.

  • Stationary Phase Chemistry: If you are using a standard C18 column and experiencing significant carryover, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or an embedded polar group (EPG) column. These can offer different selectivity and reduce hydrophobic interactions.[17][18]

  • Column Dimensions: A shorter column with a larger internal diameter can sometimes reduce carryover, but this may also impact chromatographic resolution.[17]

Step 4: Advanced Troubleshooting Strategies

If carryover persists after implementing the above steps, consider these advanced strategies.

  • System Passivation: For analytes that interact with metal surfaces in the LC system, a passivation procedure using an acidic solution can help to reduce these interactions.[5]

  • Use of Bio-inert Systems: If you consistently work with challenging compounds, a bio-inert or PEEK-lined LC system can significantly reduce carryover by minimizing contact with metal surfaces.[9]

Summary and Key Recommendations

Successfully addressing carryover in colchicine metabolite analysis requires a systematic and logical approach.

Caption: A comprehensive workflow for troubleshooting colchicine carryover.

By following the protocols and recommendations in this guide, researchers can enhance the accuracy and reliability of their colchicine metabolite analysis, ensuring data of the highest quality for their research and development endeavors.

References

  • Colchicine - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • What is the pharmacology of Colchicine (colchicine)? (2025, April 10). Dr.Oracle. Retrieved February 21, 2026, from [Link]

  • How HPLC-MS Prevents Carryover In Sticky Analyte Methods? (2025, September 19). Patsnap Eureka. Retrieved February 21, 2026, from [Link]

  • Toxic plants—Detection of colchicine in a fast systematic clinical toxicology screening using liquid chromatography–mass. (2021, August 17). Wiley Online Library. Retrieved February 21, 2026, from [Link]

  • Minimizing HPLC Carryover. (2018, October 11). Lab Manager. Retrieved February 21, 2026, from [Link]

  • Colchicine - PMC. (n.d.). NIH. Retrieved February 21, 2026, from [Link]

  • Colchicine (Colchicinum). (n.d.). The International Pharmacopoeia. Retrieved February 21, 2026, from [Link]

  • Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. (2025, May 9). SCIEX. Retrieved February 21, 2026, from [Link]

  • Colchicine | C22H25NO6 | CID 6167. (2017, February 27). PubChem - NIH. Retrieved February 21, 2026, from [Link]

  • Colchicine - StatPearls - NCBI Bookshelf. (2025, January 19). NIH. Retrieved February 21, 2026, from [Link]

  • Colchicine (CAS 54192-66-4) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved February 21, 2026, from [Link]

  • How can I solve my carry over issue in LC-MS/MS? (2015, May 28). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses. (2021, November 10). PSE Community.org. Retrieved February 21, 2026, from [Link]

  • Solving Carryover Problems in HPLC. (n.d.). Shimadzu Scientific Instruments. Retrieved February 21, 2026, from [Link]

  • Reducing carryover. (2025, November 21). Waters Help Center. Retrieved February 21, 2026, from [Link]

  • Rugged and accurate quantitation of colchicine in human plasma to support colchicine poisoning monitoring by using turbulent-flow LC-MS/MS analysis. (2014, January 23). Bioanalysis Zone. Retrieved February 21, 2026, from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved February 21, 2026, from [Link]

  • LC-MS-Based Screening for Colchicine and Characterization of Major Bitter Constituents in Lily. (2026, February 19). MDPI. Retrieved February 21, 2026, from [Link]

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC. (n.d.). NIH. Retrieved February 21, 2026, from [Link]

  • LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs. (2017, August 15). PubMed. Retrieved February 21, 2026, from [Link]

  • Guide to GC Column Selection and Optimizing Separations. (2021, January 28). Restek Resource Hub. Retrieved February 21, 2026, from [Link]

  • Colchicine: the good, the bad, the ugly and how to minimize the risks. (2024, April 15). Rheumatology | Oxford Academic. Retrieved February 21, 2026, from [Link]

  • Best Practices for Using an Agilent LC System Technical Note. (n.d.). Agilent. Retrieved February 21, 2026, from [Link]

  • Rugged and accurate quantitation of colchicine in human plasma to support colchicine poisoning monitoring by using turbulent-flow LC-MS/MS analysis | Request PDF. (2025, August 7). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Update on colchicine and its mechanism of action | Request PDF. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • In-syringe dispersive solid phase filter extraction cleanup followed by liquid chromatography-triple quadrupole mass spectrometry for fast determination of colchicine in plasma/urine. (2023, May 10). PubMed. Retrieved February 21, 2026, from [Link]

  • Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 1. General Effects - PMC. (n.d.). NIH. Retrieved February 21, 2026, from [Link]

  • Crucial Role of Mobile Phase Composition in Chromatography. (2023, July 27). Longdom Publishing. Retrieved February 21, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved February 21, 2026, from [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved February 21, 2026, from [Link]

  • (PDF) Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses. (2025, October 15). ResearchGate. Retrieved February 21, 2026, from [Link]

  • How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. (2025, February 14). Mastelf. Retrieved February 21, 2026, from [Link]

  • [Case Report] - Application of LC-MS Analysis to a Colchicine Fatality. (n.d.). SciSpace. Retrieved February 21, 2026, from [Link]

  • Guide to GC Column Selection and Optimizing Separations. (n.d.). Restek. Retrieved February 21, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Chromatographic Retention of Colchicine and its Major Metabolite, 3-Demethyl Colchicine Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmacology and toxicology, the precise analytical separation of a parent drug from its metabolites is paramount for accurate pharmacokinetic and metabolic studies. Colchicine, a potent anti-inflammatory alkaloid used in the treatment of gout and other inflammatory conditions, undergoes extensive hepatic metabolism.[1][2] One of its principal phase II metabolites is 3-demethyl colchicine glucuronide (3-DMCG).[3] This guide provides an in-depth comparison of the liquid chromatographic retention behavior of these two compounds, explaining the physicochemical basis for their separation and presenting supporting experimental data derived from established analytical methodologies.

The Decisive Role of Molecular Structure in Chromatographic Behavior

The significant difference in retention time between colchicine and 3-DMCG in reverse-phase high-performance liquid chromatography (RP-HPLC) is a direct consequence of their distinct molecular structures and resulting physicochemical properties.

  • Colchicine (C₂₂H₂₅NO₆): A relatively lipophilic, tricyclic alkaloid.[1] Its structure allows for significant hydrophobic interaction with the nonpolar stationary phases used in RP-HPLC.

  • This compound (C₂₇H₃₁NO₁₂): This metabolite is formed by the enzymatic conjugation of a large, polar glucuronic acid moiety to the 3-demethylated colchicine core.[4] This biotransformation dramatically increases the molecule's polarity and water solubility, a common mechanism for facilitating drug excretion.[3]

The addition of the glucuronide group, with its multiple hydroxyl groups and a carboxylic acid function, fundamentally alters the molecule's interaction with the chromatographic system.

PropertyColchicineThis compound (3-DMCG)Citation
Molecular Formula C₂₂H₂₅NO₆C₂₇H₃₁NO₁₂[5][6]
Molecular Weight 399.4 g/mol 561.5 g/mol [5][6]
Polarity Lipophilic (Fat-soluble)Hydrophilic (Water-soluble)[1][4]
Calculated XLogP3 ~3.1 (Typical for structure)-0.9[6]

Table 1: Comparison of Physicochemical Properties.

The Principle of Separation: Reverse-Phase HPLC

Reverse-phase liquid chromatography is the predominant analytical technique for separating colchicine and its metabolites.[7][8] The core principle hinges on the partitioning of analytes between a nonpolar (hydrophobic) stationary phase (typically octadecylsilane, C18) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).

In this system:

  • Less polar (lipophilic) compounds , like colchicine, have a stronger affinity for the nonpolar C18 stationary phase. They are retained longer on the column and thus have a longer retention time .

  • More polar (hydrophilic) compounds , like 3-DMCG, have a stronger affinity for the polar mobile phase. They pass through the column more quickly and thus have a shorter retention time .

G cluster_2 Chromatographic Outcome Structure Chemical Structure Polarity Polarity Structure->Polarity RetentionTime Retention Time (RT) Polarity->RetentionTime dictates interaction with StationaryPhase Nonpolar C18 Stationary Phase MobilePhase Polar Mobile Phase explanation1 High Polarity (3-DMCG) -> Weak interaction with C18 -> Strong affinity for Mobile Phase -> SHORT Retention Time explanation2 Low Polarity (Colchicine) -> Strong interaction with C18 -> Weak affinity for Mobile Phase -> LONG Retention Time

Caption: Relationship between molecular polarity and RP-HPLC retention time.

Experimental Data and Retention Time Comparison

A U.S. Patent detailing an HPLC method for colchicine purity analysis provides relative retention time (RRT) data for several related substances.[10] Colchicoside, a glucoside derivative with polarity comparable to a glucuronide, was found to have an RRT of 0.4 relative to colchicine.[10] This indicates it elutes in less than half the time of the parent drug.

Based on this and other established methods, we can project the expected retention times.

CompoundExpected Retention Time (min)Expected Relative Retention Time (RRT)Rationale
This compound ~9.6~0.4Highly polar due to glucuronide moiety, resulting in weak retention on a C18 column. Based on RRT of the analogous polar compound, colchicoside.[10]
Colchicine ~24.01.0Lipophilic parent drug with strong retention on a C18 column. Retention time is based on a validated analytical method.[9]

Table 2: Projected Retention Time Comparison in a Validated RP-HPLC Method.

Validated Analytical Protocol (RP-HPLC)

This section details a representative, self-validating analytical method synthesized from established protocols for the quantification of colchicine and its metabolites.[8][9]

Experimental Workflow

G SamplePrep Sample Preparation (e.g., Plasma protein precipitation or solid-phase extraction) HPLCSeparation HPLC Separation (C18 Column, Gradient Elution) SamplePrep->HPLCSeparation Detection UV or MS/MS Detection HPLCSeparation->Detection DataAcq Data Acquisition (Chromatogram Generation) Detection->DataAcq DataProc Data Processing (Peak Integration, RT Measurement) DataAcq->DataProc Quant Quantification & Reporting DataProc->Quant

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 3-Demethyl Colchicine Glucuronide Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Metabolite Reference Standards

In pharmaceutical development and clinical research, the accuracy of analytical data is paramount. This accuracy hinges on the quality of the chemical reference standards used for calibration and identification. The US Food and Drug Administration defines a reference standard as a "highly purified compound that is well characterized"[1]. This is particularly critical for metabolites, which are often the primary analytes in pharmacokinetic (PK), drug metabolism (DMPK), and toxicology studies.

3-Demethyl Colchicine Glucuronide is a principal phase II metabolite of colchicine, a potent drug used for treating gout and other inflammatory conditions.[2] Glucuronidation significantly increases the hydrophilicity of colchicine, facilitating its excretion.[2] Therefore, an accurately characterized, high-purity reference standard of this compound is indispensable for quantifying the metabolite in biological matrices, understanding the drug's metabolic fate, and ensuring patient safety.[3]

This guide provides an in-depth, multi-faceted strategy for assessing the purity of a this compound reference standard. We will move beyond simple chromatographic checks to embrace an orthogonal approach , where multiple analytical techniques based on different chemical and physical principles are employed. This ensures that all potential impurities—structurally related compounds, residual solvents, water content, and inorganic residues—are comprehensively identified and quantified.

The Orthogonal Purity Assessment Strategy

A single analytical method is insufficient to declare a reference standard's purity. For instance, a standard chromatographic method like HPLC-UV may not detect impurities that lack a UV chromophore or co-elute with the main peak. The orthogonal approach mitigates these risks by combining several complementary techniques.

The core principle is to segregate and quantify different classes of impurities. The final purity is then assigned based on a mass balance calculation, a widely accepted practice in reference standard characterization.[4]

Orthogonal_Approach cluster_Purity Purity Assignment by Mass Balance cluster_Impurities Impurity Classes & Analytical Techniques cluster_Techniques Purity Assigned Purity (100% - Σ Impurities) Organic Organic Impurities (Related Substances, Degradants) Volatiles Volatiles (Water & Residual Solvents) Inorganic Non-Volatile Inorganic Impurities HPLC HPLC-UV (Relative % Area) Organic->HPLC LCMS LC-MS (Identification) Organic->LCMS qNMR qNMR (Absolute Molar Purity) Organic->qNMR TGA TGA (Mass Loss) Volatiles->TGA ROI Residue on Ignition (ROI) (Sulphated Ash) Inorganic->ROI

Caption: Orthogonal approach for reference standard purity assessment.

Experimental Methodologies & Protocols

This section details the step-by-step protocols for a comprehensive purity assessment. We will analyze a hypothetical candidate lot, "DMCG-2602", and compare it with a commercially available alternative.

High-Performance Liquid Chromatography (HPLC-UV) for Related Substances

Principle & Rationale: HPLC with UV detection is the workhorse for pharmaceutical purity analysis. It separates the main compound from structurally similar impurities.[5][6] The relative peak area of each impurity provides a percentage value that is crucial for the mass balance calculation. Given that potential impurities of this compound (e.g., colchicine, 3-demethyl colchicine, or other isomers) possess strong UV chromophores, this method is highly effective for their detection and quantification.[7][8][9]

Detailed Experimental Protocol:

  • System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: ACE 5 C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 85 15
    25 50 50
    30 50 50
    32 85 15

    | 40 | 85 | 15 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and methanol to a final concentration of 0.5 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Principle & Rationale: LC-MS is an indispensable tool for identifying unknown impurities.[10][11] While HPLC-UV quantifies impurities, LC-MS provides the mass-to-charge ratio (m/z), which is essential for proposing elemental compositions and structures for any observed peaks. This is particularly important for confirming the identity of the main peak as this compound (C₂₇H₃₁NO₁₂) and identifying potential process impurities or degradants.[12][13]

Detailed Experimental Protocol:

  • System: Waters ACQUITY UPLC I-Class with a Xevo G2-XS QTof Mass Spectrometer or equivalent.

  • Chromatography: Use the same column and mobile phase conditions as the HPLC-UV method to facilitate peak correlation.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • MS Parameters:

    • Capillary Voltage: 3.0 kV.

    • Sampling Cone: 40 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 450 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Acquisition Range: 100-1000 m/z.

  • Sample Preparation: Dilute the HPLC-UV sample solution 1:10 with the initial mobile phase.

Quantitative NMR (qNMR) for Absolute Purity Determination

Principle & Rationale: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that determines the purity of a substance on an absolute molar basis without needing a reference standard of the analyte itself.[14][15] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[16][17] By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and weight, an absolute purity can be calculated. This technique is orthogonal to chromatography and is invaluable for assigning a definitive purity value.[18]

Detailed Experimental Protocol:

  • System: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, >99.5% purity).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound standard into an NMR tube.

    • Accurately weigh ~5 mg of the Maleic Acid internal standard into the same NMR tube.

    • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

  • Acquisition Parameters:

    • Pulse Program: zg30.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Data Processing & Calculation:

    • Manually phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., one of the methoxy group signals) and the vinylic proton signal from maleic acid (~6.3 ppm).

    • Calculate purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal (N_IS = 2 for maleic acid)

    • MW = Molecular Weight (MW_analyte = 561.55 g/mol ; MW_IS = 116.07 g/mol )

    • W = Weight

    • P_IS = Purity of the Internal Standard

Thermogravimetric Analysis (TGA) for Volatile Content

Principle & Rationale: TGA measures changes in the mass of a sample as a function of temperature in a controlled atmosphere.[19][20] It is an excellent method for determining the total volatile content, which includes both water and residual organic solvents.[21][22][23] This value is a critical component of the mass balance purity calculation.

Detailed Experimental Protocol:

  • System: TA Instruments Discovery TGA 5500 or equivalent.

  • Sample Pan: Platinum pan.

  • Sample Size: 5-10 mg.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Temperature Program: Ramp from ambient to 300 °C at a rate of 10 °C/min.

  • Data Analysis: Determine the percentage mass loss in distinct steps. The step below ~120 °C is typically attributed to water and/or low-boiling solvents, while steps at higher temperatures may correspond to higher-boiling solvents or decomposition.

Data Synthesis and Purity Assignment

The final purity of the reference standard is assigned by subtracting the percentages of all identified impurities from 100%.

Purity_Calculation HPLC Total Organic Impurities (from HPLC-UV) MassBalance Mass Balance Calculation Purity = 100% - (HPLC + TGA + ROI) HPLC->MassBalance TGA Total Volatiles (Water & Solvents from TGA) TGA->MassBalance ROI Inorganic Residue (from Residue on Ignition) ROI->MassBalance qNMR Absolute Purity (from qNMR) CrossCheck Cross-Verification qNMR->CrossCheck Orthogonal Value MassBalance->CrossCheck Calculated Value FinalPurity Final Assigned Purity CrossCheck->FinalPurity If values concur

Caption: Workflow for final purity assignment and verification.
Comparison of Hypothetical Purity Data

Let's compare our candidate lot "DMCG-2602" with a commercially available alternative.

ParameterMethodCandidate Lot: DMCG-2602Commercial AlternativeRationale & Significance
Identity Confirmation LC-MSConfirmed (m/z [M+H]⁺ at 562.19)Confirmed (m/z [M+H]⁺ at 562.19)Essential first step to ensure the material is the correct compound.
Total Organic Impurities HPLC-UV0.25%0.85%Lower organic impurities indicate a more robust synthesis and purification process. High levels can interfere with assays.[24][25]
Total Volatiles TGA1.8% (as water/methanol)3.5% (as water/ethanol)High volatile content affects the accuracy of weighing and solution preparation.[19]
Inorganic Content Residue on Ignition<0.1%<0.1%Important for ensuring no inorganic salt contamination.
Purity (Mass Balance) Calculation97.85% 95.55% 100% - (Org. + Vol. + Ino.). Provides a comprehensive purity value.
Purity (Absolute) qNMR98.0% 95.8% Provides an independent, orthogonal confirmation of the mass balance purity. Strong agreement builds high confidence in the assigned value.[15][16]

The data clearly demonstrates the superior purity of the candidate lot DMCG-2602 . Its lower levels of organic and volatile impurities, confirmed by the strong agreement between the mass balance and absolute qNMR purity values, make it a more reliable and accurate reference standard for demanding analytical applications. Researchers using this standard can have higher confidence in the traceability and validity of their quantitative results.

Final Recommendations

For any laboratory, whether in a research or drug development setting, the rigorous, multi-technique characterization of reference standards is not an optional exercise but a foundational requirement for data integrity.

  • Always employ an orthogonal approach. Relying on a single technique, such as HPLC, can lead to a significant overestimation of purity.

  • Prioritize qNMR for purity assignment. As a primary ratio method, qNMR provides an absolute value that can validate and anchor the results from other relative methods.[14][17]

  • Document everything. A comprehensive Certificate of Analysis should accompany any reference standard, detailing the methods used for characterization and the results obtained for each impurity class.

By adhering to these principles and protocols, scientists can ensure that their this compound reference standard is fit for purpose, leading to robust, reproducible, and reliable data in their critical research and development endeavors.

References

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc.[Link]

  • Toxic plants—Detection of colchicine in a fast systematic clinical toxicology screening using liquid chromatography–mass spectrometry. (2021). Forensic Science International. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). Journal of Medicinal Chemistry. [Link]

  • Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods. (2010). Current Drug Metabolism. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. (n.d.). Reading Scientific Services Ltd (RSSL). [Link]

  • Colchicine Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • Thermogravimetric Analysis. (2022). Improved Pharma. [Link]

  • Solvent analysis by TGA. (n.d.). Mettler Toledo. [Link]

  • Assessment of the chemical and enantiomeric purity of organic reference materials. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs. (2018). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Rugged and accurate quantitation of colchicine in human plasma to support colchicine poisoning monitoring by using turbulent-flow LC-MS/MS analysis. (2014). Bioanalysis Zone. [Link]

  • Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses. (2021). Pharmaceutical Science & Emerging Drugs. [Link]

  • Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA). (2014). Polymer Innovation Blog. [Link]

  • Colchicine compositions and methods. (n.d.).
  • Colchicine-impurities. (n.d.). Pharmaffiliates. [Link]

  • LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs. (2017). Journal of Chromatography B. [Link]

  • Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. (n.d.). Eltra. [Link]

  • An HPLC Method for the Quantification of Colchicine and Colchicine Derivatives in Gloriosa superba seeds. (2019). ResearchGate. [Link]

  • Sensitive method for the Determination of Colchicine in human plasma by gradient UPLC-ESI-MS/MS. (2019). Research Journal of Pharmacy and Technology. [Link]

  • A NOVEL METHOD DEVOLOPMENT FOR VALIDATION AND DETECTION OF COLCHICINE DRUG BY RP-HPLC. (2012). Rasayan Journal of Chemistry. [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (2007). World Health Organization (WHO). [Link]

  • Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. (2025). Polymers. [Link]

  • Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. (2022). Analytical and Bioanalytical Chemistry. [Link]

  • Colchicine compositions and methods. (n.d.).
  • Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates. (2024). Analytical Chemistry. [Link]

  • Development and validation of RP-LC-UV method for determination of colchicine in drug substance and drug product. (2018). CABI Digital Library. [Link]

  • Analytical Techniques for Reference Standard Characterization. (2025). ResolveMass Laboratories Inc.[Link]

  • A simple (HPLC–UV) method for the quantification of colchicine in bulk and ethosomal gel nano-formulation and its validation. (2025). ResearchGate. [Link]

  • Product Name : 3-Demethyl Thiocolchicine-d3 3-O-β-D-Glucuronide. (n.d.). Pharmaffiliates. [Link]

  • What Testing Methods Are Used to Ensure Chemical Purity? (n.d.). Diplomata Comercial. [Link]

  • The ABC's of Reference Standard Management. (n.d.). Eurofins. [Link]

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [Link]

  • Reference Standards in the Pharmaceutical Industry. (n.d.). MRIGlobal. [Link]

  • 3-Demethyl Thiocolchicine-d3 3-O-beta-D-Glucuronide. (n.d.). CRO Splendid Lab Pvt. Ltd.[Link]

  • This compound - CAS - 913079-71-7. (n.d.). Axios Research. [Link]

  • Reference Standard Qualification: US FDA Audit-Ready Documentation for 2025. (2025). LinkedIn. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Demethyl Colchicine Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Demethyl Colchicine Glucuronide Audience: Researchers, scientists, and drug development professionals. Author Persona: Senior Application Scientist

Executive Safety Summary

This compound is a phase II metabolite of colchicine/thiocolchicoside. While glucuronidation generally increases water solubility to facilitate excretion, you must handle this compound with the same rigor as the parent colchicine alkaloid.

Core Safety Philosophy: Apply the Precautionary Principle . In the absence of specific OEL (Occupational Exposure Limit) data for this specific metabolite, default to the hazard profile of Colchicine (CAS 64-86-8), which is classified as Acute Toxin (Category 1/2) and a known Mutagen/Teratogen .

Critical Hazard Mechanism: The glucuronide moiety renders the molecule polar, but enzymatic hydrolysis (via environmental or physiological


-glucuronidase) can de-conjugate the molecule, releasing the highly toxic 3-demethyl colchicine aglycone. This aglycone binds to tubulin, inhibiting microtubule polymerization and arresting cell division at metaphase.

Risk Assessment & Hazard Identification

Before selecting PPE, understand the specific risks associated with the physical state of the material.

Hazard CategoryClassification (Based on Colchicine Pharmacophore)Operational Risk
Acute Toxicity Fatal if Swallowed/Inhaled High risk during weighing of dry powder (aerosolization).
Reproductive Toxicity Teratogen / Germ Cell Mutagen Zero-tolerance for skin contact or inhalation; critical for pregnant personnel.
Physical State Lyophilized Solid / Powder Electrostatic charges can cause powder to "jump," increasing inhalation risk.
Reactivity Photosensitive / Hygroscopic Degradation products may have unknown toxicity profiles.

Personal Protective Equipment (PPE) Matrix

PPE is your secondary line of defense. Engineering controls (Fume Hood/BSC) are primary. Do not rely on PPE alone.

Tiered PPE Selection Table
Body AreaStandard Handling (Solution < 10 mM)High-Risk Handling (Powder Weighing / Spills)Technical Rationale
Respiratory N95 Respirator (if outside hood)P100 / PAPR (Powered Air Purifying Respirator)Colchicine derivatives are potent anti-mitotics. Dust inhalation provides a direct route to systemic circulation.
Hand Protection Double Nitrile Gloves (Min 5 mil thickness)Double Nitrile (Outer glove: Extended Cuff, Chemo-rated)Permeation Defense: Polar solvents (MeOH/Water) used for glucuronides permeate nitrile faster. Double gloving creates a breakthrough buffer.
Eye/Face Chemical Safety Goggles Face Shield + Goggles Safety glasses are insufficient against splashes of polar solvents which can carry the toxin into the lacrimal duct.
Body Lab Coat (Buttoned, long sleeve)Tyvek® Coverall or Disposable Gown (Impervious back)Cotton lab coats absorb liquids. Impervious materials prevent dermal absorption of the glucuronide solution.

Engineering Controls & Containment

  • Primary Containment: All handling of dry powder must occur within a certified Chemical Fume Hood or a Class II Biosafety Cabinet (BSC) .

  • Static Control: Use an ionizing bar or anti-static gun inside the weigh station. Glucuronide powders are often "fly-away" solids; static elimination prevents aerosol generation.

  • Surface Protection: Line the work area with plastic-backed absorbent pads (bench diapers) to capture any micro-spills immediately.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Donning
  • Verify Airflow: Check fume hood monitor (Target: 100 fpm face velocity).

  • Glove Integrity Check: Inflate gloves with air to check for pinholes before donning.

  • Donning Sequence:

    • Put on inner gloves (tucked under lab coat cuff).

    • Put on outer gloves (extended over lab coat cuff).

    • Scientist's Note: If using a balance, wear a sleeve protector to bridge the gap between glove and coat.

Phase 2: Active Handling (Weighing & Solubilization)
  • Tare First: Place the weighing boat/vial on the balance and tare before opening the chemical vial.

  • Open Gently: Tap the vial on the benchtop to settle the powder. Open slowly to relieve pressure.

  • Transfer: Use a disposable anti-static spatula. Do not pour.

  • Solubilization: Add solvent (e.g., Methanol, Water, DMSO) directly to the vial if possible to minimize transfer steps.

    • Solubility Note: As a glucuronide, this compound is significantly more water-soluble than colchicine. However, use Methanol/Water mixtures for stock solutions to ensure stability.

  • Seal: Parafilm all vessels immediately after use.

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: Clean balance and workspace with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol.

    • Mechanism:[1][2] Bleach oxidizes the tropolone ring structure of colchicine derivatives, aiding in deactivation.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as hazardous waste.

  • Wash: Wash hands (with inner gloves on) with soap and water, then remove inner gloves.

  • Final Wash: Wash bare hands thoroughly.

Visualization: Safety & Mechanism

Figure 1: The "Double-Barrier" Handling Workflow

This diagram illustrates the critical control points where PPE and Engineering controls intersect to prevent exposure.

SafetyWorkflow Start Start: Risk Assessment Donning Step 1: Donning (Double Gloves + N95/P100) Start->Donning Engineering Step 2: Engineering Control (Fume Hood / Static Bar) Donning->Engineering Enter Containment Handling Step 3: Active Handling (Weighing & Solubilization) Engineering->Handling Negative Pressure Decon Step 4: Decontamination (10% Bleach Oxidation) Handling->Decon Post-Process Decon->Donning Doff Outer Gloves Disposal Step 5: Disposal (Incineration Only) Decon->Disposal Hazardous Waste

Caption: Operational workflow emphasizing the transition from PPE preparation to engineering containment and chemical deactivation.

Figure 2: Hazard Mechanism (Hydrolysis Risk)

Why we treat the metabolite like the parent compound.

Mechanism Glucuronide 3-Demethyl Colchicine Glucuronide (Polar) Enzyme Enzymatic Hydrolysis (β-glucuronidase) Glucuronide->Enzyme In vivo / Environment Aglycone 3-Demethyl Colchicine (Aglycone) Enzyme->Aglycone De-conjugation Target Tubulin Binding (Mitotic Arrest) Aglycone->Target High Toxicity

Caption: The pathway by which the glucuronide metabolite can revert to the highly toxic aglycone form via enzymatic hydrolysis.

Waste Management & Disposal

Never dispose of this compound down the drain. Even though it is water-soluble, it poses a severe threat to aquatic life (Aquatic Acute 1).

  • Segregation: Collect all solid waste (weigh boats, gloves, paper towels) in a dedicated "Cytotoxic/HPAPI" waste bag (usually yellow or clearly labeled).

  • Liquid Waste: Collect aqueous and organic waste in separate glass containers labeled "Hazardous Waste: Colchicine Derivative - Toxic."

  • Destruction: The only acceptable disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.

References

  • National Center for Biotechnology Information (PubChem). Colchicine (CID 6167) - Safety and Hazards. [Link]

  • Centers for Disease Control and Prevention (NIOSH). List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. [Link]

  • European Chemicals Agency (ECHA). Substance Information: Colchicine - Classification and Labelling. [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。